(2E)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-1-cyclopropylprop-2-en-1-one
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Overview
Description
(E)-3-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the furan ring, often using reagents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Coupling with the phenoxy group: The chloromethylated furan is then reacted with 2-chloro-6-methylphenol under basic conditions to form the desired ether linkage.
Formation of the cyclopropyl group: This can be achieved through the reaction of the intermediate with cyclopropyl bromide in the presence of a strong base.
Final coupling and isomerization: The final step involves the coupling of the intermediate with propenone under basic conditions, followed by isomerization to obtain the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{5-[(2-BROMO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE
- (E)-3-{5-[(2-FLUORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE
- (E)-3-{5-[(2-IODO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE lies in its specific substitution pattern and the presence of the chloromethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClO3 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
(E)-3-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C18H17ClO3/c1-12-3-2-4-16(19)18(12)21-11-15-8-7-14(22-15)9-10-17(20)13-5-6-13/h2-4,7-10,13H,5-6,11H2,1H3/b10-9+ |
InChI Key |
NGRIPEHAFWLMNU-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=C/C(=O)C3CC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=CC(=O)C3CC3 |
Origin of Product |
United States |
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